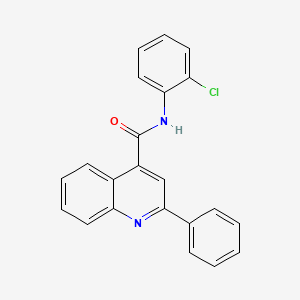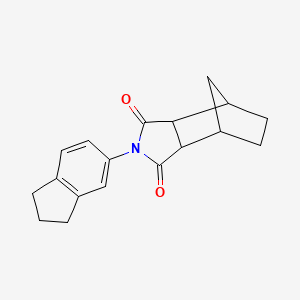![molecular formula C18H21BrN2O2S B10977990 (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10977990.png)
(4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule featuring a thiophene ring substituted with bromine and ethyl groups, and a piperazine ring substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-5-ethylthiophene and 4-(2-methoxyphenyl)piperazine.
Step 1 Formation of Intermediate: The thiophene derivative is first brominated using bromine in the presence of a catalyst like iron(III) bromide to form 4-bromo-5-ethylthiophene.
Step 2 Coupling Reaction: The brominated thiophene is then coupled with 4-(2-methoxyphenyl)piperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to form the desired product.
Reaction Conditions: Typical conditions include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Thiophene derivatives with various substituents
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmitter systems.
Medicine
Pharmacological Agents: Explored for its potential as a pharmacological agent in treating neurological disorders due to its piperazine moiety, which is common in many psychoactive drugs.
Industry
Material Science:
作用机制
The mechanism of action of (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on the central nervous system. The thiophene ring may contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (4-Bromo-5-ethylthiophen-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- (4-Bromo-5-ethylthiophen-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Uniqueness
The unique combination of the thiophene and piperazine rings, along with the specific substituents, gives (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone distinct chemical and biological properties. Its potential to interact with multiple biological targets makes it a valuable compound for further research in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C18H21BrN2O2S |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
(4-bromo-5-ethylthiophen-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21BrN2O2S/c1-3-16-13(19)12-17(24-16)18(22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-2/h4-7,12H,3,8-11H2,1-2H3 |
InChI 键 |
GYLRXKQDJARKFM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10977912.png)
![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)

![Dimethyl 5-{[(4-nitrophenyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10977952.png)



![2-({5-[(benzylsulfanyl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10977986.png)

![N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B10977995.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10977996.png)
methanone](/img/structure/B10978001.png)